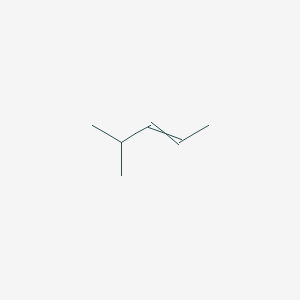

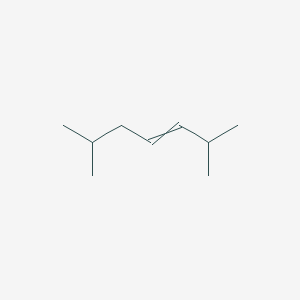

2,6-Dimethylhept-3-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

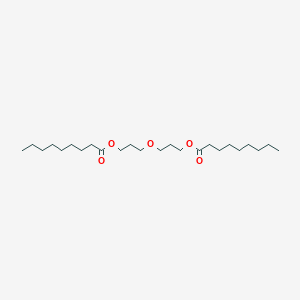

2,6-Dimethylhept-3-ene is a chemical compound with the molecular formula C9H18 . It has a molecular weight of 126.239 Da . The compound is also known by other names such as 3-Heptene, 2,6-dimethyl-, and its CAS Registry Number is 2738-18-3 .

Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is based on structures generated from information available in databases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of CH, an average mass of 126.239 Da, and a monoisotopic mass of 126.140854 Da .Aplicaciones Científicas De Investigación

Chemical Synthesis and Transformation:

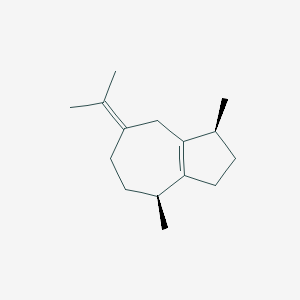

- Kilbas, Azizoglu, and Balcı (2006) discuss the synthesis of isomers related to 2,6-Dimethylhept-3-ene, highlighting the incorporation of an allene unit into α-pinene and the subsequent transformation mechanisms involved (Kilbas, Azizoglu, & Balcı, 2006).

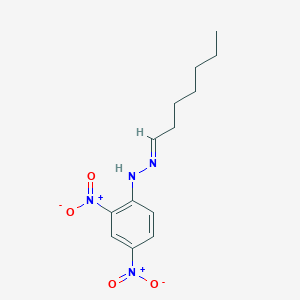

Ene Reactions and Isotope Effects:

- Singleton et al. (2003) investigated the ene reactions of singlet oxygen with alkenes, including compounds similar to this compound, providing insights into the reaction mechanisms and isotope effects (Singleton et al., 2003).

Structural and Conformational Studies:

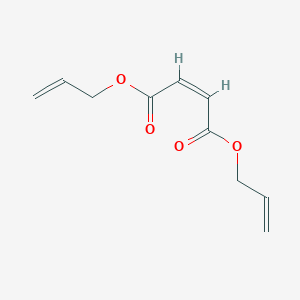

- Akther et al. (2016) synthesized and analyzed the structures of dimethyl metacyclophanes, contributing to the understanding of conformational behaviors of molecules related to this compound (Akther et al., 2016).

Synthesis of Related Compounds:

- Almássy et al. (2002) developed a methodology for the synthesis of 2,6-dimethyltropone, which is related to this compound, showcasing a new method for creating compounds with potential applications in antiviral medication synthesis (Almássy et al., 2002).

Catalysis and Reaction Mechanisms:

- Li, Widjaja, and Garland (2003) studied the catalytic hydroformylation of dimethylbutenes, offering insights into reaction mechanisms and catalytic processes that may be relevant to compounds like this compound (Li, Widjaja, & Garland, 2003).

Computational and Theoretical Studies:

- Fatima et al. (2021) conducted a comprehensive theoretical and experimental analysis of dimedone derivatives, which could inform understanding of similar structures to this compound (Fatima et al., 2021).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2,6-Dimethylhept-3-ene can be achieved through a series of reactions starting from readily available starting materials.", "Starting Materials": [ "2-Methyl-1-butene", "1-Pentene", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Sulfuric acid", "Magnesium", "Ethyl bromide", "2-Methyl-2-pentene" ], "Reaction": [ "Step 1: 2-Methyl-1-butene and 1-Pentene are reacted with bromine in the presence of sodium hydroxide to form 2,6-Dibromohexane.", "Step 2: 2,6-Dibromohexane is treated with sodium bicarbonate to form 2,6-Dibromohex-3-ene.", "Step 3: 2,6-Dibromohex-3-ene is reacted with magnesium in the presence of ethyl bromide to form 2,6-Dimethylhept-3-ene.", "Step 4: The crude product is purified by distillation, using methanol as a solvent and sulfuric acid as a catalyst, followed by drying with sodium sulfate." ] } | |

| 2738-18-3 | |

Fórmula molecular |

C9H18 |

Peso molecular |

126.24 g/mol |

Nombre IUPAC |

(E)-2,6-dimethylhept-3-ene |

InChI |

InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h5-6,8-9H,7H2,1-4H3/b6-5+ |

Clave InChI |

KDISTZUHDQPXDE-AATRIKPKSA-N |

SMILES isomérico |

CC(C)C/C=C/C(C)C |

SMILES |

CC(C)CC=CC(C)C |

SMILES canónico |

CC(C)CC=CC(C)C |

| 2738-18-3 | |

Pictogramas |

Flammable; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,6-Dimethylhept-3-ene influence its reactivity with ozone?

A1: this compound possesses a simple alkene functional group, which is known to react readily with ozone. Interestingly, research indicates that the presence of specific substituents near the double bond can significantly alter the reaction outcome. For instance, while 4-alkylthio-2,6-dimethylhept-3-ene undergoes the expected double bond cleavage with ozone [], certain derivatives of thiopinacolone and thiocamphor containing the this compound backbone yield products where the hydrocarbon chain remains intact []. This suggests that steric hindrance or electronic effects imposed by bulky substituents near the double bond can influence the reaction pathway. Further research is needed to fully elucidate the factors governing this intriguing reactivity pattern.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.